1-(4-ethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
Description
1-(4-Ethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a benzodiazole moiety, and phenyl groups with ethyl and methyl substitutions
Properties
Molecular Formula |
C28H29N3O2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-3-21-11-13-23(14-12-21)31-19-22(18-27(31)32)28-29-25-9-4-5-10-26(25)30(28)15-16-33-24-8-6-7-20(2)17-24/h4-14,17,22H,3,15-16,18-19H2,1-2H3 |
InChI Key |
MWMCVVCZTIECAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 3-methylphenoxyethyl halides in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Core: The final step involves the cyclization of the intermediate with 4-ethylphenyl isocyanate under controlled conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its benzodiazole structure.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of complex organic molecules with biological systems, providing insights into molecular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole moiety is known to interact with gamma-aminobutyric acid (GABA) receptors, potentially modulating their activity and leading to effects on the central nervous system. The phenoxyethyl group may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethylphenyl)-3-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Similar structure but with variations in the substitution pattern.
1-(4-Methylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1-(4-Ethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
